Chemical structure and properties of (3-Methyl-1-propyl-1H-pyrazol-5-yl)boronic acid
Chemical structure and properties of (3-Methyl-1-propyl-1H-pyrazol-5-yl)boronic acid
[1][2]
Executive Summary
(3-Methyl-1-propyl-1H-pyrazol-5-yl)boronic acid (CAS: 847818-69-3) is a specialized organoboron reagent used primarily in the synthesis of polysubstituted pyrazoles via Suzuki-Miyaura cross-coupling. As a functionalized heterocyclic building block, it serves as a critical pharmacophore in the development of kinase inhibitors and agrochemicals.
This guide addresses the compound's specific structural challenges—most notably its susceptibility to protodeboronation (C–B bond cleavage) due to the electron-rich nature of the pyrazole ring and the proximity of the basic N1 nitrogen. Successful utilization requires strict adherence to anhydrous handling protocols and optimized coupling conditions that mitigate base-catalyzed decomposition.
Chemical Identity & Structure
Nomenclature and Identification
| Property | Detail |
| IUPAC Name | (3-Methyl-1-propyl-1H-pyrazol-5-yl)boronic acid |
| CAS Registry Number | 847818-69-3 |
| Molecular Formula | C₇H₁₃BN₂O₂ |
| Molecular Weight | 168.00 g/mol |
| SMILES | CCCn1c(B(O)O)cc(C)n1 |
| Physical Form | Off-white to beige solid |
Structural Topology
The molecule consists of a heteroaromatic pyrazole core substituted at the N1 position with a propyl chain and at the C3 position with a methyl group. The boronic acid moiety is located at C5.[1] This specific substitution pattern creates a unique electronic environment where the C5-Boron bond is activated but also destabilized by the adjacent lone pair on N1.
Figure 1: Structural connectivity and electronic interactions within the molecule.
Synthesis & Manufacturing
The synthesis of (3-Methyl-1-propyl-1H-pyrazol-5-yl)boronic acid is non-trivial due to regioselectivity requirements during the pyrazole ring formation and the sensitivity of the C5-lithiation step.
Synthetic Route: Directed Ortho-Lithiation
The most reliable industrial route involves the construction of the pyrazole core followed by functionalization.
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Regioselective N-Alkylation: Reaction of 3-methylpyrazole with propyl iodide/bromide. This typically yields a mixture of 1-propyl-3-methylpyrazole (Target Precursor) and 1-propyl-5-methylpyrazole. Separation via distillation or column chromatography is required.
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C5-Lithiation: The 1-propyl-3-methylpyrazole is treated with n-butyllithium (n-BuLi) at low temperature (-78°C). The N1-substituent directs lithiation to the C5 position via coordination (Directed Ortho Metalation - DoM).
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Boronation: Quenching the lithiated intermediate with triisopropyl borate (B(OiPr)₃) followed by acidic hydrolysis.
Experimental Protocol (Self-Validating)
Note: All steps must be performed under Argon/Nitrogen atmosphere.
Step 1: Lithiation and Borylation
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Charge: In a flame-dried 3-neck flask, dissolve 1-propyl-3-methylpyrazole (1.0 equiv) in anhydrous THF (0.5 M concentration).
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Cool: Lower temperature to -78°C using a dry ice/acetone bath.
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Deprotonate: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 30 minutes. Maintain internal temp < -70°C.
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Validation: Solution typically turns yellow/orange, indicating formation of the 5-lithio species. Stir for 1 hour at -78°C.
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Quench: Add Triisopropyl borate (1.2 equiv) rapidly.
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Warm: Allow the mixture to warm to room temperature (RT) over 2-3 hours.
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Hydrolysis: Cool to 0°C and quench with 2N HCl until pH reaches ~5-6.
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Isolation: Extract with ethyl acetate. The boronic acid is amphoteric; avoid high pH (forms boronate salt) or very low pH (protodeboronation risk).
Figure 2: Process flow for the synthesis via Directed Ortho-Lithiation.
Stability & Handling: The Protodeboronation Challenge
Heteroaryl boronic acids, particularly 2-heteroaryl (or 5-pyrazolyl) derivatives, are notoriously unstable. The C–B bond is prone to hydrolysis catalyzed by both acids and bases.
Mechanism of Decomposition
The decomposition follows a protodeboronation pathway.[2] The basic nitrogen at N1 (or N2 depending on tautomer) can coordinate with the boron center or protonate, facilitating the cleavage of the C-B bond by water.
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Base-Catalyzed: Formation of a boronate anion [RB(OH)₃]⁻ makes the C-B bond more labile.
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Metal-Catalyzed: Pd(II) species in Suzuki couplings can accelerate this decomposition faster than the transmetalation step.
Storage Protocols
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Temperature: Store at -20°C.
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Atmosphere: Store under Argon/Nitrogen. Moisture triggers autocatalytic decomposition.
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Additives: Often stored as a cyclic boronate ester (e.g., pinacol ester) or MIDA boronate if long-term stability is required, as the free acid has a limited shelf life.
Reactivity: Suzuki-Miyaura Coupling Optimization
Using (3-Methyl-1-propyl-1H-pyrazol-5-yl)boronic acid in cross-coupling requires "rapid-fire" conditions to outcompete decomposition.
Critical Parameters
| Parameter | Recommendation | Rationale |
| Base | K₃PO₄ or Cs₂CO₃ | Weaker bases reduce the concentration of the labile boronate anion compared to NaOH. |
| Solvent | 1,4-Dioxane/Water (4:1) | Aqueous component is necessary for the catalytic cycle, but excess water promotes protodeboronation. |
| Catalyst | Pd(dppf)Cl₂ or XPhos Pd G2 | Bidentate ligands or bulky phosphines (XPhos) accelerate oxidative addition and transmetalation. |
| Temperature | 80-100°C (Fast heating) | Microwave irradiation is preferred to shorten reaction time. |
Optimized Coupling Protocol
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Mix: Aryl halide (1.0 equiv), Boronic Acid (1.5 equiv), and Base (3.0 equiv K₃PO₄) in Dioxane/H₂O.
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Degas: Sparge with Argon for 10 minutes. Oxygen poisons the catalyst and promotes phenol formation.
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Catalyst: Add Pd catalyst (5 mol%).
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Heat: Heat to 90°C. Monitor via LCMS every 30 minutes.
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Troubleshooting: If the boronic acid is consumed but no product forms (protodeboronation), switch to the MIDA boronate surrogate or add CuCl (copper salts can sometimes stabilize the transmetalation step in heteroaryl systems).
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Figure 3: Decision logic for optimizing Suzuki coupling yields.
References
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Synthesis of Pyrazole Boronic Acids: Elguero, J., et al. "Synthesis and properties of pyrazolylboronic acids." Journal of Heterocyclic Chemistry, 2004, 41(6), 931-940.
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Protodeboronation Mechanisms: Lloyd-Jones, G. C., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation."[3] Journal of the American Chemical Society, 2016, 138(29), 9145–9157.[3]
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Suzuki Coupling of Nitrogen Heterocycles: Billingsley, K., Buchwald, S. L. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[1] Journal of the American Chemical Society, 2007, 129(11), 3358-3366.
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Compound Data & Safety: PubChem Compound Summary for CID 11251979 (Analogous 1H-Pyrazole-5-boronic acid).
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
